molecular formula C11H12S B095034 2-Ethyl-5-methylbenzo[b]thiophene CAS No. 16587-51-2

2-Ethyl-5-methylbenzo[b]thiophene

Cat. No.: B095034
CAS No.: 16587-51-2
M. Wt: 176.28 g/mol
InChI Key: FUHSVKSNUCZRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-methylbenzo[b]thiophene is a benzo[b]thiophene derivative intended for research and development purposes. The benzo[b]thiophene molecular scaffold is recognized in medicinal chemistry for its significant role in pharmaceutical applications . This structure is a key intermediate in the synthesis of various compounds for proteomics research . Researchers utilize similar heterocyclic building blocks in the discovery and development of new chemical entities with potential biological activities, which may include antimicrobial and apoptosis-inducing agents for cancer research . This product is intended for use by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16587-51-2

Molecular Formula

C11H12S

Molecular Weight

176.28 g/mol

IUPAC Name

2-ethyl-5-methyl-1-benzothiophene

InChI

InChI=1S/C11H12S/c1-3-10-7-9-6-8(2)4-5-11(9)12-10/h4-7H,3H2,1-2H3

InChI Key

FUHSVKSNUCZRQQ-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)C=CC(=C2)C

Canonical SMILES

CCC1=CC2=C(S1)C=CC(=C2)C

Synonyms

2-Ethyl-5-methylbenzo[b]thiophene

Origin of Product

United States

Physicochemical Properties of 2 Ethyl 5 Methylbenzo B Thiophene

While extensive experimental data for 2-Ethyl-5-methylbenzo[b]thiophene is not widely published, its basic properties can be inferred from its structure and from data available for closely related compounds. The compound has a molecular formula of C₁₁H₁₂S and a molecular weight of 176.28 g/mol .

PropertyValueSource
Molecular FormulaC₁₁H₁₂S-
Molecular Weight176.28 g/mol -
CAS Number16587-51-2 epa.gov

For comparison, the properties of the parent compound, benzo[b]thiophene, and the related 2,5-dimethylbenzo[b]thiophene are presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Benzo[b]thiopheneC₈H₆S134.2032221
2,5-Dimethylbenzo[b]thiopheneC₁₀H₁₀S162.25--

Synthesis and Reactivity

The synthesis of 2,5-disubstituted benzo[b]thiophenes like 2-Ethyl-5-methylbenzo[b]thiophene can generally be achieved through several established synthetic routes. A common strategy involves the construction of the thiophene (B33073) ring onto a pre-functionalized benzene (B151609) derivative. For instance, the reaction of a (4-methylphenyl)acetylene derivative with a suitable sulfur source in the presence of a catalyst can lead to the formation of the benzo[b]thiophene core. Subsequent functionalization at the 2-position, or the use of a starting material already bearing the ethyl group, would yield the target compound.

The reactivity of This compound is expected to be characteristic of the benzo[b]thiophene ring system. The thiophene ring is susceptible to electrophilic substitution, and the presence of the electron-donating ethyl and methyl groups would likely influence the regioselectivity of such reactions. The sulfur atom can also be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which can be useful intermediates for further chemical transformations.

Research Applications and Findings

Specific research explicitly detailing the applications of 2-Ethyl-5-methylbenzo[b]thiophene is limited in publicly accessible literature. However, based on the known biological activities of other substituted benzo[b]thiophenes, it can be hypothesized that this compound could be a subject of interest in medicinal chemistry research programs. nih.govmdpi.com The substitution pattern—an ethyl group at the 2-position and a methyl group at the 5-position—could impart specific steric and electronic properties that may lead to interactions with biological targets.

For example, various 2-substituted benzo[b]thiophenes have been investigated for their anti-inflammatory and analgesic properties. epa.gov Furthermore, derivatives with substitution on the benzene (B151609) ring have been synthesized and evaluated as antimicrobial agents. mdpi.comnih.gov It is plausible that This compound could be synthesized as part of a library of compounds to be screened for a range of biological activities. Without specific studies on this particular compound, its potential remains theoretical but is grounded in the extensive research on its structural analogues.

Conclusion

Classical and Established Synthetic Routes to Benzo[b]thiophenes

Classical methods for the synthesis of benzo[b]thiophenes often involve the construction of the thiophene (B33073) ring onto a pre-existing benzene (B151609) derivative. These established routes have been refined over the years and remain valuable tools in organic synthesis.

Oxidative Cyclization Approaches

Oxidative cyclization is a powerful strategy for the formation of benzo[b]thiophenes. This approach typically involves the intramolecular cyclization of a suitable precursor, such as an aryl thioether or a related derivative, promoted by an oxidizing agent. Palladium-catalyzed oxidative C-H functionalization has emerged as an efficient method for synthesizing multisubstituted benzo[b]thiophenes. For instance, the intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts, generated in situ from arylacetonitriles and dithioates, can produce a diverse range of benzo[b]thiophenes. mdpi.com The use of a palladium acetate (B1210297) catalyst in the presence of an oxidant like cupric acetate or oxygen facilitates the cyclization. mdpi.com

A notable example is the PIFA-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane derivatives, which provides a flexible and scalable route to C3-arylated benzo[b]thiophenes. rsc.org This de novo synthesis involves a palladium-catalyzed coupling followed by cyclization under mild conditions. rsc.org

Starting Material Catalyst/Reagent Product Yield
Enethiolate salts of α-aryl-β-mercaptoacrylonitrilesPd(OAc)₂/Cu(OAc)₂Substituted benzo[b]thiophenesGood to High
Methyl(2-(1-phenylvinyl)phenyl)sulfane derivativesPIFAC3-arylated benzo[b]thiophenesNot Specified

Acid-Catalyzed Cyclization Methodologies

Acid-catalyzed cyclization reactions are a cornerstone in the synthesis of benzo[b]thiophenes. These reactions typically proceed through the intramolecular electrophilic attack of a reactive intermediate, such as a carbocation, onto the aromatic ring. A common strategy involves the use of strong acids like polyphosphoric acid (PPA) to promote the cyclization of precursors like β-(arylthio)ketones or acids.

Starting Material Catalyst/Reagent Intermediate/Product Key Feature
N-(arylthio)succinimides and alkynesSc(OTf)₃6-substituted benzo[b]thiophenes1,2-sulfur migration
Aldehydes and 2-(phenylthio)acetatesTiCl₄3-Substituted 2-(phenylthio)acrylatesAldol (B89426) condensation followed by cyclization

Annulation Reactions for Benzo[b]thiophene Formation

Annulation reactions, which involve the formation of a new ring onto an existing one, are a versatile approach to benzo[b]thiophenes. These reactions can be designed to introduce a variety of substituents onto the heterocyclic core. A silver-catalyzed intermolecular oxidative cyclization between N-arylthio succinimides and internal alkynes has been shown to produce 2,3-diarylbenzo[b]thiophenes. This method involves the oxidative cleavage of the S-N bond and annulation of the alkyne. researchgate.net

Wittig Reaction-Based Syntheses

The Wittig reaction, a widely used method for alkene synthesis, can also be adapted for the construction of benzo[b]thiophenes. An intramolecular Wittig reaction is a key step in a methodology for the synthesis of 2- and 2,3-disubstituted benzo[b]thiophenes. sciforum.net This approach has been utilized to prepare a series of 2-phenylbenzothiophenes and 3-acyl-2-phenylbenzothiophenes. mdpi.com The yields of the 2-phenylbenzothiophenes are generally good when using acyl chlorides with electron-donating substituents, while the 3-acyl derivatives are favored with electron-withdrawing groups. mdpi.com

Reactants Key Reagent Product Type Observation
Triphenylphosphine hydrobromide and acyl chlorides-2-phenylbenzothiophenesGood yields with electron-donating groups on acyl chloride. mdpi.com
Triphenylphosphine hydrobromide and acyl chlorides-3-acyl-2-phenylbenzothiophenesBetter yields with electron-withdrawing groups on acyl chloride. mdpi.com

Radical Cascade Cyclization Strategies

Radical cascade cyclizations offer an efficient pathway to complex molecules, including benzo[b]thiophenes, by forming multiple bonds in a single step. A novel route to 2,3-substituted benzo[b]thiophenes involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. nih.gov Another example is the cascade cyclization of alkynyl diol derivatives using sodium thiosulfate (B1220275) and iodine, which leads to the formation of thieno[3,2-b]thiophenes, a related sulfur-containing heterocyclic system. mdpi.com

Starting Material Key Reagents Product Yield
Polarized ketene dithioacetalsRadical initiator2,3-substituted benzo[b]thiophenesNot specified nih.gov
Alkynyl diol derivativesNa₂S₂O₃, I₂Thieno[3,2-b]thiophenes59-81% mdpi.com

Coupling Cyclization Reactions of o-Bromoalkynylbenzenes with Thiols

Transition-metal-catalyzed coupling reactions followed by cyclization are a highly effective modern approach for the synthesis of benzo[b]thiophenes. The Sonogashira cross-coupling reaction of a substituted 2-bromothiophene (B119243) with 1-ethynyl-2-(methylsulfanyl)benzene, followed by electrophilic cyclization with iodine, has been used to synthesize 3-substituted 2-(thiophen-2-yl)-1-benzothiophenes. researchgate.net

Furthermore, copper-catalyzed reactions are also prominent. For instance, a copper-catalyzed bromo-cyanomethylative cyclization of 1,6-enynes has been demonstrated, showcasing the utility of copper in facilitating complex cyclization cascades. nih.gov While not a direct synthesis of benzo[b]thiophenes from o-bromoalkynylbenzenes, it highlights the potential of copper catalysis in related cyclization reactions.

Reactants Catalyst/Reagent Product Type Key Steps
2-bromothiophene derivative and 1-ethynyl-2-(methylsulfanyl)benzenePd catalyst, then I₂3-substituted 2-(thiophen-2-yl)-1-benzothiophenesSonogashira coupling followed by electrophilic cyclization. researchgate.net
1,6-enynes and 2-bromoacetonitrileCuIFunctionalized heterocyclesRadical addition/cyclization/bromination sequence. nih.gov

Advanced and Catalytic Synthetic Approaches for Substituted Benzo[b]thiophenes

The construction of the benzo[b]thiophene skeleton has evolved significantly, with modern techniques offering greater efficiency, control, and functional group tolerance compared to classical methods. These advanced approaches are pivotal for the synthesis of complex molecules like this compound.

Metal-Catalyzed (e.g., Palladium, Copper, Gold, Cobalt) Methodologies

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of heterocyclic systems such as benzo[b]thiophenes. researchgate.net

Palladium (Pd): Palladium catalysts are highly effective for creating benzo[b]thiophene derivatives. One efficient method involves the palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of in situ generated enethiolate salts. icsr.in This one-pot, two-step process uses a palladium acetate or chloride catalyst with cupric acetate as a reoxidant to yield multisubstituted benzo[b]thiophenes. icsr.in In some cases, using oxygen as the reoxidant improves yields by minimizing side product formation. icsr.in Furthermore, Pd(II)-catalyzed direct C2-arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids represents a novel oxidative cross-coupling reaction, enabling the synthesis of π-conjugated systems. researchgate.net

Copper (Cu): Copper catalysis offers a cost-effective and efficient alternative for benzo[b]thiophene synthesis. A domino reaction catalyzed by copper can produce multi-substituted benzo[b]thiophenes from 2-iodophenyl ketones using xanthate as a sulfur source. mdpi.com Another notable copper-catalyzed method is the tandem cross-coupling of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with potassium sulfide (B99878) (K₂S), which constructs two C-S bonds by cleaving both a C-H and a C-X bond. nih.gov This strategy has been successfully applied to create benzo[b]thiophene-fused imidazopyridines and indoles. nih.govnih.gov

Gold (Au): Gold catalysts, particularly gold(I)-N-heterocyclic carbene (NHC) complexes, have been used for the cyclization of alkynyl thioanisoles to form the benzo[b]thiophene core. ccspublishing.org.cn Additionally, a relay system using both gold(I) and rhodium(II) catalysts can facilitate a cascade cyclization of 2-[(2-azidophenyl)ethynyl]anilines to produce indole-fused systems. nih.gov

Cobalt (Co): Cobalt catalysis provides an efficient pathway for C-S bond formation. Cobalt-catalyzed reactions have been developed for the synthesis of benzo[b]thiophene-fused imidazo[1,2-a]pyridines. nih.gov While the Pauson-Khand reaction, which uses cobalt carbonyl compounds for the [2+2+1] cycloaddition to form cyclopentenones, is a well-known cobalt-catalyzed process, its principles are being extended to new C-H bond transformations under mild conditions using affordable cobalt salts. researchgate.net

Table 1: Overview of Metal-Catalyzed Methodologies for Benzo[b]thiophene Synthesis

Metal Catalyst Reaction Type Starting Materials Key Features
Palladium Intramolecular Oxidative C-H Functionalization/Arylthiolation icsr.in α-aryl-β-mercaptoacrylonitriles/acrylates High efficiency for multisubstituted products. icsr.in
Palladium Direct C2-Arylation researchgate.net Benzo[b]thiophene 1,1-dioxides, Arylboronic acids High C2 selectivity, creates π-conjugated systems. researchgate.net
Copper Domino Radical Cyclization mdpi.com 2-Iodophenyl ketones, Xanthate Uses xanthate as a sulfur surrogate. mdpi.com
Copper Tandem Cross-Coupling nih.gov 2-(2-bromophenyl)imidazo[1,2-a]pyridines, K₂S Forms two C-S bonds via C-H/C-X cleavage. nih.gov
Gold Cyclization of Alkynyl Thioanisoles ccspublishing.org.cn Alkynyl thioanisoles Catalyzed by Gold(I)-NHC complexes. ccspublishing.org.cn
Cobalt C-S Bond Formation nih.gov - Efficient for benzo[b]thio/selenophene-fused systems. nih.gov

Electrochemically-Promoted Synthesis Techniques

Electrochemical synthesis offers a green and sustainable alternative for constructing benzo[b]thiophene motifs. An electrochemically-promoted reaction between sulfonhydrazides and internal alkynes yields benzo[b]thiophene-1,1-dioxides. This method proceeds through the formation of a quaternary spirocyclization intermediate, followed by an S-migration process to form the final product. nih.gov Computational studies have helped to rationalize the selectivity of this transformation. This technique avoids the need for external chemical oxidants, making it an environmentally friendly approach. researchgate.net

Aryne Reaction with Alkynyl Sulfides for Benzo[b]thiophene Scaffolds

A powerful one-step method for synthesizing a wide range of substituted benzo[b]thiophenes involves the reaction of arynes with alkynyl sulfides. This intermolecular reaction uses readily available o-silylaryl triflates as aryne precursors. The proposed mechanism involves the nucleophilic addition of the sulfur atom from the alkynyl sulfide to the aryne, followed by cyclization onto the alkyne carbon to construct the benzo[b]thiophene skeleton. This method exhibits excellent functional group tolerance and allows for versatile C2 functionalizations, enabling the synthesis of diverse and multisubstituted benzo[b]thiophenes that are otherwise difficult to access.

Microwave-Assisted Synthetic Routes for Thiophene-Based Compounds

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to enhanced reaction rates, higher yields, and cleaner reactions. For thiophene-based compounds, microwave-assisted synthesis provides a rapid and environmentally friendly methodology. A notable example is the solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides, which can produce thiophene oligomers in minutes. This technique has also been applied to synthesize fused 1,2,4-triazines bearing thiophene moieties and 2-amino-thiophene-3-carboxylic derivatives under solvent-free conditions. The use of microwave technology significantly reduces reaction times compared to conventional heating methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method (Reflux) Microwave-Assisted Method
Synthesis of a 1,2,4-triazine (B1199460) derivative 2 hours (62% yield) 2 minutes (98% yield)
Suzuki coupling for quaterthiophene Typically several hours 6 minutes (65% yield)

Cascade Reactions Utilizing S-S Bond Cleavage and C-S/C-C Bond Formation

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve the formation of multiple chemical bonds in a single synthetic operation. For benzo[b]thiophene synthesis, rhodium-catalyzed three-component reactions using elemental sulfur or disulfides have been developed. These reactions proceed via the cleavage of S-S bonds, followed by the formation of C-S and C-C bonds to construct the thiophene ring. Other cascade reactions include the radical cyclization of 2-alkynylthioanisoles and the copper-catalyzed cascade cyclization of 1,7-enynes with metal sulfides. nih.gov These methods are attractive because they build molecular complexity rapidly from simple starting materials, often with high atom economy and stereoselectivity.

Derivatization and Functionalization Strategies for the Benzo[b]thiophene Core

Once the benzo[b]thiophene nucleus is formed, its derivatization is key to tuning its properties for specific applications. Various strategies exist to functionalize the core.

Direct C-H functionalization has become a primary tool for modifying the benzo[b]thiophene scaffold, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides is a prime example, allowing for the introduction of various aryl groups at the C2 position. researchgate.net The aryne reaction with alkynyl sulfides not only builds the core but also allows for versatile C2-functionalizations through deprotonation followed by reaction with electrophiles like iodine. This C2-iodinated product can then undergo further transformations, such as palladium-catalyzed amination.

The synthesis of benzo[b]thiophene-fused polycyclic derivatives is another important area. This can be achieved through various annulation reactions, including rhodium-catalyzed cascades and iridium-catalyzed oxidative cyclizations, which expand the aromatic system. The reactivity of the benzo[b]thiophene core can also be harnessed to create functionalized ligands, such as thiosemicarbazones, which can then be complexed with metals like ruthenium to form organometallic compounds with potential applications in catalysis or medicine.

C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives

A novel and effective method for the selective chlorination at the C3 position of C2-substituted benzo[b]thiophene derivatives has been developed. nih.gov This process utilizes sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as the chlorine source, with optimal reactions occurring in aqueous acetonitrile (B52724) at temperatures between 65–75 °C. nih.gov The yields of the corresponding C3-halogenated products are variable, generally ranging from 30% to 65%. nih.gov

The reaction is compatible with vinyl and alkyl groups at the C2 position. rsc.org However, the presence of an alcohol group can lead to competing oxidation reactions at the heterobenzylic position, and a carbonyl group at C2 inhibits the halogenation reaction entirely. rsc.org DFT (Density Functional Theory) calculations suggest a mechanism where a hypochlorous acidium ion is formed, leading to a C2–C3 chloronium ion intermediate. This intermediate facilitates the formation of an S-stabilized C2-carbocation, which then undergoes re-aromatization to yield the C3-chlorinated product. nih.gov

Table 1: Example of C3-Chlorination Product This interactive table provides details on a specific product obtained through the C3-chlorination method.

Compound NameStarting MaterialYieldPhysical StateMelting Point (°C)
2-Chloromethyl-3-chlorobenzo[b]thiophene2-Methylbenzo[b]thiophene (B72938)14%Off-white solid77–78

Data sourced from reference nih.gov.

C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides

A significant advancement in the functionalization of benzo[b]thiophene 1,1-dioxides is the development of a palladium(II)-catalyzed C2-selective direct arylation with arylboronic acids. nih.govacs.org This oxidative cross-coupling reaction proceeds via a direct C–H bond activation pathway and demonstrates high C2 selectivity, broad substrate scope, and tolerance of various functional groups. nih.govacs.org

This methodology is particularly valuable for synthesizing aryl-substituted benzo[b]thiophene 1,1-dioxides, which are known to exhibit aggregation-induced emission (AIE) characteristics. nih.gov The resulting C2-arylated products often possess significant photoluminescence properties, highlighting the potential of this method in constructing π-conjugated frameworks for organic functional materials. nih.govacs.org The reaction is typically performed using a palladium catalyst in a solvent like DMSO. acs.org

Table 2: Examples of C2-Arylated Benzo[b]thiophene 1,1-Dioxide Products This interactive table showcases a selection of compounds synthesized using the C2-selective direct arylation method.

Product NameArylboronic Acid UsedYieldPhysical StateMelting Point (°C)
2-(3,4-Dimethylphenyl)benzo[b]thiophene 1,1-Dioxide3,4-Dimethylphenylboronic acid73%White solid154–156
2-(3-Methoxyphenyl)benzo[b]thiophene 1,1-Dioxide3-Methoxyphenylboronic acid65%White solid123–124
2-(Naphthalen-1-yl)benzo[b]thiophene 1,1-Dioxide1-Naphthylboronic acid66%White solid204–205

Data sourced from reference nih.gov.

C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides

Researchers have reported a novel palladium(II)-catalyzed oxidative Heck reaction for the C2-selective olefination of benzo[b]thiophene 1,1-dioxides using styrenes and acrylates. nih.govacs.org This transformation is characterized by its high C2 selectivity and tolerance for a wide range of functional groups. nih.govacs.org The method provides an efficient route to construct C2-alkenylated benzo[b]thiophene 1,1-dioxides. acs.org

The resulting products, which are thiophene 1,1-dioxide-alkene type π-conjugated skeletons, have been characterized for their photoluminescence properties, indicating their potential utility in the development of novel fluorescent molecules. nih.govacs.org This direct C–H bond activation strategy represents a significant tool for the synthesis of complex organic materials. acs.org

Table 3: Examples of C2-Olefinated Benzo[b]thiophene 1,1-Dioxide Products This interactive table presents compounds synthesized via the C2-selective oxidative olefination reaction.

Product NameAlkene UsedYieldPhysical State
(E)-2-Styrylbenzo[b]thiophene 1,1-DioxideStyrene51%Colorless oil
5-(tert-Butyl)benzo[b]thiophene 1,1-DioxideNot specified for this substrate60%White solid

Data for (E)-2-Styrylbenzo[b]thiophene 1,1-Dioxide sourced from reference nih.gov. Data for 5-(tert-Butyl)benzo[b]thiophene 1,1-Dioxide sourced from reference acs.org. Note: The second entry is a substrate example, not an olefination product.

Bioisosteric Modifications of Benzo[b]thiophene Scaffolds

The benzo[b]thiophene scaffold is a key structural motif in medicinal chemistry. One important strategy in drug design is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties. The thiophene ring is considered a bioisostere of phenol (B47542) and aniline (B41778) rings. nih.gov

In the context of developing potent and selective antagonists for the GluN2B subunit-containing NMDA receptors, which are implicated in neurodegenerative diseases, researchers have replaced benzene, methoxybenzene, and aniline moieties with a thiophene ring. nih.govrsc.org Pharmacological data indicate that this bioisosteric replacement is well-tolerated by the NMDA receptor. nih.gov For instance, a acs.organnuleno[b]thiophene derivative, which is a bioisostere of potent GluN2B ligands, showed high affinity for the GluN2B receptor. rsc.org This work demonstrates that such modifications can lead to potent ligands and that a benzylic hydroxyl group, present in earlier compounds, is not essential for high affinity. nih.gov This approach is valuable for overcoming the rapid biotransformation often associated with phenolic and aniline structures in drug candidates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular framework.

In the ¹H NMR spectra of benzo[b]thiophene derivatives, the protons of the benzene and thiophene rings typically appear in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns of these protons are influenced by the nature and position of the substituents. For instance, in 5-methylbenzo[b]thiophene (B82666), the methyl protons give rise to a characteristic singlet around δ 2.5 ppm. The protons on the thiophene ring often appear as distinct signals, with their chemical shifts providing insight into the substitution pattern.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the benzo[b]thiophene core are characteristic and sensitive to the electronic effects of the substituents. For example, the carbon atoms of the benzene ring typically resonate in the range of δ 120-140 ppm, while the carbons of the thiophene ring have distinct chemical shifts.

Detailed NMR data for representative benzo[b]thiophene analogues are presented below:

¹H NMR Data for Selected Benzo[b]thiophene Analogues

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
5-Methylbenzo[b]thiophene CDCl₃2.5 (s, 3H, CH₃), 7.2-7.8 (m, 5H, Ar-H)
2-Butyl-3-(methylthio)benzo[b]thiophene CDCl₃0.99 (t, J = 7.2 Hz, 3H), 1.44 (sextet, J = 3.6 Hz, 2H), 1.72 (quintet, J = 7.6 Hz, 2H), 2.29 (s, 3H), 3.14 (t, J = 7.6 Hz, 2H), 7.31 (td, J = 7.2, 0.8 Hz, 1H), 7.41 (t, J = 7.2 Hz, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.92 (d, J = 8.0 Hz, 1H) nih.gov
6-Chlorobenzo[b]thiophene-2-carboxylic acid DMSO-d₆13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H) nih.gov

¹³C NMR Data for Selected Benzo[b]thiophene Analogues

CompoundSolventChemical Shifts (δ, ppm)
5-Methylbenzo[b]thiophene CDCl₃21.5 (CH₃), 122.5, 123.6, 123.8, 124.3, 128.9, 136.9, 138.8, 139.8
2-Butyl-3-(methylthio)benzo[b]thiophene CDCl₃14.0, 19.2, 22.5, 29.3, 33.8, 122.5, 122.7, 123.5, 124.3, 124.6, 138.0, 140.7, 150.9 nih.gov
6-Chlorobenzo[b]thiophene-2-carboxylic acid DMSO-d₆163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60 nih.gov

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound analogues exhibits characteristic absorption bands corresponding to the vibrations of their specific bonds.

Key vibrational modes for benzo[b]thiophene derivatives include:

C-H stretching vibrations: Aromatic C-H stretching bands are typically observed in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and methyl groups appear in the 2850-3000 cm⁻¹ range.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds within the aromatic benzene and thiophene rings gives rise to a series of bands between 1450 and 1600 cm⁻¹.

C-S stretching vibrations: The C-S bond in the thiophene ring results in weak to medium absorption bands, which can be difficult to assign definitively but are expected in the fingerprint region.

Out-of-plane C-H bending: The pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Characteristic IR Absorption Bands for Benzo[b]thiophene Analogues

CompoundSample PreparationCharacteristic Absorption Bands (cm⁻¹)
5-Methylbenzo[b]thiophene KBr-Pellet3070 (aromatic C-H), 2920 (aliphatic C-H), 1480, 1440 (C=C), 810 (C-H out-of-plane) nih.govnih.gov
2-Butyl-3-(methylthio)benzo[b]thiophene Salt Plate3059, 2955, 2923, 2871, 2857, 1455, 1434, 1378, 1314, 1252, 1152, 1018, 971, 942, 755, 731, 715 nih.gov

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This fragmentation pattern is often unique to a specific molecule and can be used for structural elucidation.

For this compound and its analogues, electron ionization (EI) mass spectrometry typically reveals a prominent molecular ion peak (M⁺), confirming the molecular weight. The fragmentation of benzo[b]thiophenes often involves the loss of small, stable molecules or radicals.

Common fragmentation pathways for substituted benzo[b]thiophenes include:

Loss of a methyl radical (•CH₃): For compounds with a methyl group, a fragment corresponding to [M-15]⁺ is often observed.

Loss of an ethyl radical (•C₂H₅): In the case of 2-ethyl substituted derivatives, the loss of the ethyl group to form an [M-29]⁺ ion is a characteristic fragmentation.

Cleavage of the thiophene ring: The thiophene ring can undergo cleavage, leading to various fragment ions.

Mass Spectrometry Data for 5-Methylbenzo[b]thiophene nih.govnih.govnist.gov

TechniqueKey m/z valuesInterpretation
GC-MS (EI)148Molecular ion (M⁺)
147[M-H]⁺
115[M-SH]⁺

The fragmentation pattern provides a fingerprint that aids in the identification and structural confirmation of these compounds.

X-ray Crystallography for Absolute Structure Determination

The determination of the crystal structure of this compound would provide unambiguous proof of its molecular structure and offer insights into its solid-state packing and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for predicting the molecular and electronic properties of organic molecules, including the benzo[b]thiophene system. These calculations allow for the determination of optimized geometries, frontier molecular orbital (FMO) energies, and the distribution of electron density, which are fundamental to understanding the molecule's behavior.

DFT calculations on related systems, such as polymers containing benzodithiophene units, have been performed using functionals like B3LYP with basis sets like 6-31G(d) to investigate optimized structures and electronic properties. nih.gov Similar levels of theory are routinely applied to smaller molecules to obtain reliable geometric and electronic data. researchgate.net

Molecular Geometry: The geometry of the benzo[b]thiophene core is largely planar. The introduction of a methyl group at the 5-position and an ethyl group at the 2-position is expected to cause minor distortions in the bond lengths and angles of the fused ring system due to steric and electronic influences. The C-S bond lengths and the internal angles of the thiophene ring are characteristic features defined by DFT calculations.

Electronic Properties: The electronic properties are primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are crucial for determining a molecule's reactivity, kinetic stability, and optical properties. nih.govnih.gov

The table below presents representative calculated electronic properties for benzo[b]thiophene and the closely related 5-methylbenzo[b]thiophene to illustrate the effect of methylation. The values for this compound are predicted based on these trends.

Note: The values are illustrative and based on typical DFT calculation results for similar aromatic systems. Exact values can vary with the level of theory and basis set used.

Quantum Chemical Studies on Reactivity and Aromaticity

Quantum chemical methods are instrumental in predicting the reactivity and aromaticity of benzo[b]thiophene systems. These studies help to identify the most probable sites for chemical reactions and quantify the stability conferred by the aromatic π-electron system.

Reactivity and Regioselectivity: The benzo[b]thiophene ring is a π-electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. nih.gov Computational studies, often employing DFT, can predict the regioselectivity of these reactions by analyzing various reactivity descriptors. These include the distribution of frontier molecular orbitals (HOMO and LUMO), charges on atoms, and the molecular electrostatic potential (MEP). researchgate.net

The MEP map visually represents the charge distribution on the molecule, with electron-rich (nucleophilic) regions shown in red and electron-poor (electrophilic) regions in blue. For benzo[b]thiophene, the thiophene ring is generally more electron-rich than the benzene ring.

Electrophilic attack on the unsubstituted benzo[b]thiophene preferentially occurs at the C3 position, followed by the C2 position. However, the presence of substituents dramatically alters this preference. For this compound, the ethyl group at C2 and the methyl group at C5 are both electron-donating groups. These groups increase the electron density of the ring system, particularly at ortho and para positions relative to themselves. Therefore, electrophilic substitution would be directed towards the available positions on both the thiophene and benzene rings. For instance, studies on 4-methoxybenzo[b]thiophene (B1252323) show that electrophilic attack is directed to the C7 position. rsc.org In 4-hydroxybenzo[b]thiophene, substitution occurs at the C5 position. rsc.org Based on these principles, the likely sites for electrophilic attack on this compound would be positions C3, C4, C6, and C7, with the precise outcome depending on the nature of the electrophile and reaction conditions.

Molecular Docking Studies on Benzo[b]thiophene Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity. Benzo[b]thiophene derivatives are a common scaffold in medicinal chemistry, and numerous docking studies have been performed to evaluate their potential as therapeutic agents. nih.govnih.gov

While no specific docking studies on this compound are documented, research on structurally similar compounds provides valuable insights into how this class of molecules interacts with biological targets. These studies often target enzymes or receptors involved in diseases like cancer researchgate.netnih.govresearchgate.net or Alzheimer's disease. nih.gov

Methodology: In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A library of ligands, in this case benzo[b]thiophene derivatives, is then computationally docked into the active site of the protein. A scoring function is used to estimate the binding affinity (often expressed in kcal/mol), with lower scores indicating a more favorable interaction.

Key Interactions: The binding of benzo[b]thiophene derivatives to protein active sites is governed by a combination of non-covalent interactions:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and protein residues.

Hydrophobic Interactions: The aromatic benzo[b]thiophene core frequently engages in hydrophobic and π-stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan.

Van der Waals Forces: General attractive or repulsive forces between atoms.

For example, docking studies of benzo[b]thiophene-chalcone hybrids as cholinesterase inhibitors revealed key interactions within the enzyme's active site, helping to explain their structure-activity relationships. nih.gov Similarly, tetrahydrobenzo[b]thiophene derivatives have been docked into the colchicine (B1669291) binding site of tubulin to explore their potential as anticancer agents. researchgate.net The ethyl and methyl groups of this compound would likely participate in hydrophobic interactions within a protein's binding pocket.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling, particularly using DFT, is an indispensable tool for elucidating the detailed mechanisms of organic reactions. By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the entire reaction pathway, providing insights that are often difficult or impossible to obtain through experiments alone.

The synthesis of substituted benzo[b]thiophenes can be achieved through various routes, and computational studies have been key to understanding the underlying mechanisms.

Gewald Synthesis: The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes, which can be precursors to other thiophene derivatives. Comprehensive DFT studies have been performed to understand its complex mechanism, which involves a Knoevenagel-Cope condensation followed by the addition of elemental sulfur and subsequent cyclization. researchgate.netacs.orgchemrxiv.orgsynthical.com These calculations showed that the final aromatization step to form the thiophene ring is the primary thermodynamic driving force for the reaction. acs.org

Electrophilic Cyclizations: The formation of the benzo[b]thiophene ring system often involves an electrophilic cyclization step. For instance, the cyclization of o-alkynyl thioanisoles can be mediated by an electrophilic sulfur source. nih.gov Computational modeling can be used to compare different possible cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig), determine the structure of the key transition states, and calculate the activation barriers, thereby explaining the observed regioselectivity of the ring closure.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation is a common method for functionalizing the benzo[b]thiophene core. Computational studies on these reactions can model the formation of the electrophilic species (e.g., the acylium ion) and its subsequent attack on the aromatic ring. researchgate.net By calculating the activation energies for attack at different positions (C2, C3, C4, C5, C6, C7), these models can accurately predict the regiochemical outcome of the substitution, which is highly dependent on the existing substituents on the ring. researchgate.net For this compound, such modeling would be essential to predict how the directing effects of the two alkyl groups combine to favor substitution at a specific position.

Oxidation Reactions of Benzo[b]thiophene Derivatives

The sulfur atom in the benzo[b]thiophene core is susceptible to oxidation, leading to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones). These oxidized derivatives exhibit unique reactivity distinct from the parent heterocycle.

The oxidation of benzo[b]thiophenes can be controlled to yield either the corresponding sulfoxides or sulfones. The conversion to sulfones is often more straightforward. A facile and clean method for oxidizing benzo[b]thiophenes, including those with electron-poor substituents, to their corresponding 1,1-dioxides (sulfones) involves using an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅). researchgate.net This reagent can be prepared on a multi-gram scale and stored, highlighting its utility for scalable synthesis. researchgate.net

The synthesis of benzo[b]thiophene S-oxides, the intermediate oxidation state, can also be achieved. For instance, 2-methylbenzo[b]thiophene S-oxide is a known compound that serves as a precursor for further reactions. nih.gov The controlled oxidation to the sulfoxide (B87167) is a key step, as these S-oxides are valuable intermediates in cycloaddition reactions.

While thiophenes possess high resonance stabilization energy, making dearomatization challenging, specific enzymatic and chemical methods can overcome this barrier. rsc.org Toluene dioxygenase-catalyzed reactions have been shown to effect the cis-dihydroxylation of benzo[b]thiophene and its methyl-substituted derivatives. nih.gov This enzymatic oxidation can occur on either the carbocyclic (benzene) or the heterocyclic (thiophene) ring, yielding various dihydrodiol products. nih.gov

The resulting 2,3-dihydrodiol from the oxidation of the thiophene ring is a particularly useful, albeit relatively unstable, intermediate. nih.gov This heterocyclic dihydrodiol can serve as a precursor for the synthesis of the corresponding arene oxide, in this case, benzo[b]thiophene 2,3-oxide. nih.gov This transformation underscores a chemoenzymatic pathway to achieve dearomatization and subsequent epoxidation of the thiophene core, providing access to complex, functionalized heterocyclic structures. nih.govnih.gov

Cycloaddition Reactions Involving Benzo[b]thiophene S-Oxides

Benzo[b]thiophene S-oxides, such as the analogue 2-methylbenzo[b]thiophene S-oxide, can participate in cycloaddition reactions. nih.gov These compounds can act as the diene component in [4+2]-cycloaddition reactions (Diels-Alder type reactions). nih.gov For example, the reaction of 2-methylbenzo[b]thiophene S-oxide with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) in benzene at elevated temperatures leads to the formation of naphthalene (B1677914) derivatives after the extrusion of sulfur monoxide. nih.gov This reactivity highlights the utility of S-oxides as transient dienes for the construction of complex aromatic systems. Benzo[b]thiophene S,S-dioxides are also known to undergo similar [4+2]-cycloaddition reactions. rsc.orgresearchgate.net

Table 1: Research Findings on Cycloaddition of a Benzo[b]thiophene S-Oxide Derivative

Reactant Dienophile Conditions Product Type Ref.
2-Methylbenzo[b]thiophene S-oxide Dimethyl acetylenedicarboxylate (DMAD) Benzene, 80 °C, 34h Dimethyl 3-methylnaphthalene-1,2-dicarboxylate nih.gov

Electrophilic Substitution and Functionalization Reactions on the Benzo[b]thiophene Core

The benzo[b]thiophene ring system can undergo electrophilic substitution. The position of substitution is directed by the existing substituents on the ring. For this compound, the electron-donating methyl group at the C-5 position activates the benzene ring towards electrophilic attack.

Applications of Benzo B Thiophene Scaffolds in Advanced Materials Science

Utilization as Fundamental Motifs in Functional Materials

Benzo[b]thiophene and its derivatives are recognized as privileged subunits in the design of functional materials. researchgate.net Their inherent properties, such as high charge carrier mobility and strong intermolecular π-π stacking interactions, are crucial for the performance of organic electronic devices. The planarity of the benzo[b]thiophene system facilitates efficient charge transport, a key requirement for semiconductors. researchgate.net

The versatility of the benzo[b]thiophene scaffold allows for chemical modifications at various positions on both the benzene (B151609) and thiophene (B33073) rings. This functionalization is a powerful tool for fine-tuning the material's electronic and physical properties, such as solubility, energy levels, and molecular packing in the solid state. For instance, the introduction of alkyl chains can enhance solubility, enabling solution-based processing techniques that are crucial for large-area and flexible electronics. Benzo[b]thiophene derivatives are also noted for their fluorescent properties, which makes them suitable for applications in solar cells and thin-film devices. ktu.edu

Integration into Optoelectronic Materials

The electron-rich nature of the benzo[b]thiophene core makes it an ideal component for optoelectronic materials, which are designed to interact with light. These materials are at the heart of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fused aromatic system of benzo[b]thiophene provides a robust and planar framework that supports efficient charge delocalization and transport, which is essential for the performance of these devices. nbinno.com

In the design of materials for optoelectronics, benzo[b]thiophene units can be copolymerized with other aromatic or electron-deficient monomers. This approach creates donor-acceptor polymers with tailored optical absorption and emission characteristics, making them highly suitable as the active materials in both OLEDs and OPVs. nbinno.com The ability to modify the chemical structure of benzo[b]thiophene derivatives allows for precise control over the material's energy levels, enabling the optimization of charge injection, transport, and recombination processes within an optoelectronic device.

The table below summarizes the optoelectronic properties of select benzo[b]thiophene-based materials.

Material ClassApplicationKey PropertyReference Compound Example
Fused-ring electron acceptorsOrganic Solar CellsTunable absorption spectraBenzo[b]benzo researchgate.netrsc.orgthieno[2,3-d]thiophene-based acceptors
Donor-acceptor polymersOLEDs, OPVsTunable optical and emission spectraCopolymers of benzo[1,2-b:4,5-b']dithiophene
Fluorescent moleculesSolar Cells, Thin-film devicesLuminescenceGeneral Benzo[b]thiophene derivatives

Role in Photovoltaics and Field-Effect Transistors

The unique electronic properties of the benzo[b]thiophene scaffold have led to its successful integration into two major areas of organic electronics: photovoltaics and field-effect transistors.

In the realm of organic photovoltaics (OPVs) , or organic solar cells, benzo[b]thiophene derivatives have been employed as both electron-donor and electron-acceptor materials. Benzo[b]thiophene-based compounds have been utilized as volatile solid additives to enhance the morphology and, consequently, the power conversion efficiency (PCE) of organic solar cells. acs.org For example, the addition of benzo[b]thiophene as a solid additive in a PM6:Y6-based solar cell was shown to increase the PCE from 14.2% to 16.1%. acs.org Furthermore, complex fused-ring systems containing the benzo[b]thiophene motif are being designed as non-fullerene acceptors, which have demonstrated significant potential for high-performance solar cells. rsc.orgrsc.org Asymmetrical homopolymers based on benzodithiophene have also been investigated as donor materials, achieving promising efficiencies in non-fullerene acceptor-based devices. mdpi.com

Organic Field-Effect Transistors (OFETs) are fundamental components of modern electronics, and the performance of these devices is heavily reliant on the semiconductor material used. Benzo[b]thiophene derivatives, particularly nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) and its analogues, have emerged as a class of high-performance p-type organic semiconductors. acs.orgresearchgate.net The rigid and planar structure of the BTBT core promotes a high degree of molecular ordering in thin films, which is conducive to efficient charge transport. Solution-processable BTBT derivatives have achieved high hole mobilities, exceeding 1.0 cm²/Vs, along with excellent on/off current ratios and environmental stability. acs.orgmdpi.com These characteristics make them highly attractive for applications in flexible displays, sensors, and other advanced electronic devices.

The table below presents performance data for selected benzo[b]thiophene-based materials in organic solar cells and field-effect transistors.

ApplicationMaterial/Device StructurePerformance MetricValue
Organic Solar CellPM6:Y6 with Benzo[b]thiophene additivePower Conversion Efficiency (PCE)16.1%
Organic Solar CellD18:Y6 with Benzo[b]thiophene additivePower Conversion Efficiency (PCE)17.7%
Field-Effect TransistorSolution-processed 2,7-Dialkyl nih.govbenzothieno[3,2-b]benzothiopheneHole Mobility> 1.0 cm²/Vs
Field-Effect TransistorSolution-processed Benzo[b]thieno[2,3-d]thiophene derivativeHole MobilityUp to 0.005 cm²/Vs
Field-Effect TransistorCoplanar benzo[1,2-b:4,5-b']bis[b]benzothiopheneHole MobilityUp to 0.01 cm²/Vs

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Benzo[b]thiophene Chemistry

The benzo[b]thiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) and a thiophene (B33073) ring, is a cornerstone in medicinal chemistry and materials science. benthamdirect.comkfupm.edu.saresearchgate.net Its structural importance stems from its prevalence in numerous biologically active and pharmaceutically significant molecules. benthamdirect.comkfupm.edu.sa The planar, electron-rich nature of the benzo[b]thiophene system, conferred by the sulfur atom, facilitates binding to a wide array of enzymes and receptors, often enhancing the pharmacokinetic properties of parent molecules. researchgate.net This has led to the development of a multitude of benzo[b]thiophene-based compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govijpsjournal.com

The synthesis of the benzo[b]thiophene core has been an area of intense research, resulting in a diverse array of synthetic methodologies. benthamdirect.comresearchgate.net Common strategies include acid-catalyzed cyclization, transition-metal-catalyzed reactions, and electrophilic cyclization. benthamdirect.comresearchgate.net In recent years, significant progress has been made in developing more efficient and environmentally benign synthetic routes, such as those utilizing palladium-catalyzed intramolecular C-H functionalization and photocatalytic radical annulation. nih.govorganic-chemistry.org These advancements have not only facilitated the synthesis of known benzo[b]thiophene derivatives but have also opened up avenues for the creation of novel, highly functionalized analogues.

The reactivity of the benzo[b]thiophene ring is well-characterized, with electrophilic substitution being a key reaction. The position of substitution is influenced by the nature of the substituents already present on the ring system. Functionalization at the C2 and C3 positions of the thiophene ring is of particular interest and has been extensively explored to generate diverse molecular architectures with varied biological activities. acs.orgopen.ac.uk

Emerging Research Avenues for 2-Ethyl-5-methylbenzo[b]thiophene and its Derivatives

While the broader field of benzo[b]thiophene chemistry is well-established, research specifically focusing on this compound and its derivatives is an emerging area with considerable potential. Current research provides a foundation for exploring this specific scaffold in several key directions:

Novel Synthetic Methodologies: While general methods for benzo[b]thiophene synthesis are applicable, the development of regioselective and stereoselective methods for the synthesis and functionalization of this compound is a promising avenue. This includes the exploration of novel catalytic systems, such as dual catalysis with heterogeneous catalysts, to achieve previously inaccessible molecular transformations with high selectivity. acs.org Further investigation into C-H functionalization strategies could provide direct and atom-economical routes to novel derivatives without the need for pre-functionalized starting materials. nih.gov

Medicinal Chemistry Applications: Given the wide range of biological activities exhibited by benzo[b]thiophene derivatives, this compound represents a valuable scaffold for drug discovery. researchgate.netnih.gov Future research could focus on synthesizing libraries of derivatives and screening them for various therapeutic targets. For instance, the development of novel cholinesterase inhibitors for neurodegenerative diseases, or the design of new antimicrobial agents to combat drug-resistant pathogens, are promising areas of investigation. nih.govnih.gov The specific substitution pattern of an ethyl group at the 2-position and a methyl group at the 5-position may confer unique pharmacological properties that warrant detailed structure-activity relationship (SAR) studies. nih.gov

Materials Science: Benzo[b]thiophene-based molecules have shown promise in the development of organic semiconductors and photochromic materials. researchgate.netacs.org The electronic properties of this compound and its derivatives could be systematically tuned through further functionalization, leading to the creation of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Potential for Novel Applications and Methodological Advancements

The unique structural features of this compound open up possibilities for novel applications and methodological breakthroughs. The strategic placement of the ethyl and methyl groups can be exploited to fine-tune the electronic and steric properties of the molecule, leading to the development of highly specific molecular probes, sensors, or catalysts.

Methodological advancements could focus on the development of "green" and sustainable synthetic protocols for the production of this compound and its derivatives. This includes the use of environmentally benign solvents, catalyst recycling, and energy-efficient reaction conditions. organic-chemistry.org Furthermore, the application of computational and theoretical chemistry could play a crucial role in predicting the properties and reactivity of new derivatives, thereby guiding synthetic efforts and accelerating the discovery of novel applications.

The exploration of the coordination chemistry of this compound with various metals could also lead to the development of new catalysts or functional materials with unique magnetic or optical properties. As our understanding of the fundamental chemistry of this specific benzo[b]thiophene derivative grows, so too will the potential for its application in diverse and innovative ways.

Q & A

Q. How can researchers optimize the synthesis of 2-Ethyl-5-methylbenzo[b]thiophene to achieve high yields and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions. A typical procedure involves refluxing precursors (e.g., benzo[b]thiophene derivatives) with ethyl and methyl groups under catalytic conditions (e.g., Pd-mediated cross-coupling). Purification via column chromatography (silica gel, gradient elution) is critical to isolate the product. Yield improvements can be achieved by adjusting stoichiometry, temperature, and solvent polarity. Full characterization (NMR, IR, mass spectrometry) must confirm purity and structural fidelity . Safety protocols, including fume hood use and handling explosive intermediates (e.g., diazo compounds), are mandatory .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and regiochemistry.
  • Mass Spectrometry : High-resolution MS for molecular ion verification.
  • IR Spectroscopy : Identification of functional groups (e.g., C-S stretching in thiophene rings).
  • Chromatography : TLC or HPLC to assess purity. Cross-referencing with literature data (e.g., melting points, RfR_f values) ensures consistency with known compounds .

Q. How can researchers resolve discrepancies in thiophene content measurements across different analytical methods?

  • Methodological Answer: Discrepancies often arise from method sensitivity (e.g., UV-vis vs. GC-MS). Calibrate instruments using standardized thiophene solutions (0.1–250 mg/kg range). Validate results via spiked recovery experiments and statistical analysis (e.g., false discovery rate control to minimize Type I errors) .

Q. What purification strategies are effective for removing sulfur-containing byproducts in benzo[b]thiophene derivatives?

  • Methodological Answer: Recrystallization from solvents like dichloromethane/methanol or low-temperature precipitation (below thiophene’s melting point) effectively removes sulfur impurities. Monitor purity via microanalysis (C, H, S content) and compare with theoretical values .

Advanced Research Questions

Q. What computational approaches are recommended for studying the electronic properties of this compound derivatives?

  • Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties. Basis sets like 6-311G** optimize geometry predictions (bond lengths, angles). Validate calculations against experimental spectroscopic data (e.g., microwave or X-ray structures) .

Q. How do structural modifications in benzo[b]thiophene derivatives influence their performance in organic field-effect transistors (OFETs)?

  • Methodological Answer: Substituent effects (e.g., alkyl chains vs. electron-withdrawing groups) alter π-conjugation and charge mobility. Synthesize ladder-type or star-shaped derivatives to enhance planarity and intermolecular interactions. Characterize OFET performance via hole/electron mobility measurements and correlate with DFT-predicted HOMO/LUMO gaps .

Q. What mechanistic insights explain the thermal stability differences between sulfonium salts of benzo[b]thiophene derivatives?

  • Methodological Answer: Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (e.g., 140°C for sulfonium triflate vs. 120°C for analogues). Stability correlates with steric hindrance and counterion effects. Use Arrhenius kinetics to model decomposition pathways and optimize storage conditions (e.g., inert atmosphere) .

Q. How can thiophene dioxide derivatives be synthesized for applications in cycloaddition reactions?

  • Methodological Answer: Oxidize this compound with peracids (e.g., mCPBA) to form the dioxide. Monitor reaction progress via 1^1H NMR (disappearance of thiophene protons). Cycloaddition reactivity can be tuned by modifying substituents to enhance electron-deficient character .

Q. What strategies validate the catalytic active sites in thiophene-based covalent organic frameworks (COFs)?

  • Methodological Answer: Combine Density Functional Theory (DFT) with experimental XPS and Raman spectroscopy. Identify sulfur active sites via isotopic labeling (e.g., 34^{34}S) and track oxygen reduction reaction (ORR) efficiency in electrochemical assays. Compare with control COFs lacking thiophene moieties .

Q. How do adsorption mechanisms of thiophene on mineral surfaces inform environmental remediation strategies?

  • Methodological Answer:
    Use periodic DFT models (e.g., SIESTA) to simulate thiophene adsorption on phyllosilicate surfaces. Analyze binding energies and orientation effects (parallel vs. perpendicular). Validate with spectroscopic shifts (e.g., IR frequency changes in C-S bonds) and correlate with experimental desorption data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.